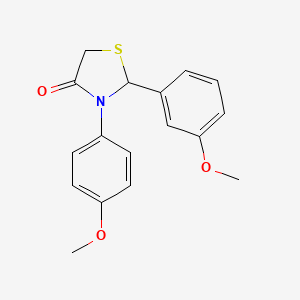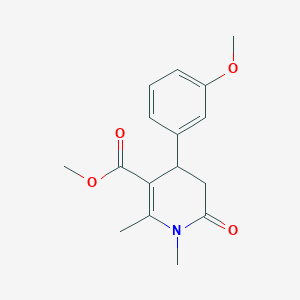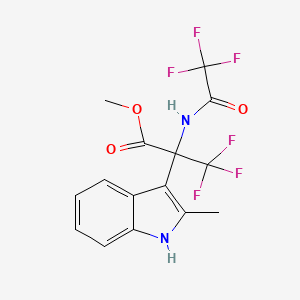![molecular formula C12H11N5O2 B4331208 7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331208.png)
7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine
説明
7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine, commonly known as DMPT, is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMPT is a triazine derivative that has a unique molecular structure, which makes it a promising candidate for use in scientific research. In
作用機序
The mechanism of action of DMPT is not fully understood, but it is believed to act on various signaling pathways in the body. DMPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis. DMPT has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by DMPT leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects on the body. In animal studies, DMPT has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes. DMPT has also been shown to reduce lipid accumulation in the liver, which is a common feature of non-alcoholic fatty liver disease. In cancer cells, DMPT has been shown to induce apoptosis and inhibit cell proliferation, which are important factors in the development of cancer.
実験室実験の利点と制限
DMPT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMPT is also highly soluble in water, which makes it easy to administer to animals or cells in culture. However, DMPT has some limitations for use in lab experiments. It has a relatively short half-life, which means that it must be administered frequently to maintain its effects. DMPT can also be toxic at high doses, which must be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the study of DMPT. In medicine, DMPT could be further studied as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, DMPT could be further studied as a feed additive and plant growth regulator to improve crop yield and quality. In material science, DMPT could be further studied as a building block for the synthesis of various organic materials such as polymers and dyes. Additionally, further studies could be conducted to fully understand the mechanism of action of DMPT and its potential side effects.
科学的研究の応用
DMPT has been extensively studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, DMPT has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. DMPT has also been used as a potential therapeutic agent for the treatment of depression and anxiety disorders. In agriculture, DMPT has been used as a feed additive for livestock to improve growth performance and feed efficiency. DMPT has also been used as a plant growth regulator to improve crop yield and quality. In material science, DMPT has been used as a building block for the synthesis of various organic materials such as polymers and dyes.
特性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-18-10-4-3-8(5-11(10)19-2)9-6-14-17-7-13-16-12(17)15-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDCTUFTKGZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=NN=CN3N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-b][1,2,4]triazine, 7-(3,4-dimethoxyphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B4331129.png)
![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4331136.png)
![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4331140.png)
![3-[(2-ethoxyphenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331153.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331160.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331167.png)
![2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indole-3,4'-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4331179.png)
![7-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4331200.png)




